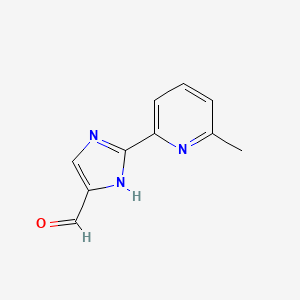
2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with imidazole derivatives. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(6-Methyl-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(6-Methyl-2-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets through its imidazole and pyridine rings. These interactions may involve coordination with metal ions, hydrogen bonding, and π-π stacking interactions. The compound’s effects are likely mediated through these interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)imidazole-5-carbaldehyde: Lacks the methyl group on the pyridine ring.
2-(6-Methyl-2-pyridyl)imidazole-4-carbaldehyde: Has the aldehyde group at a different position on the imidazole ring.
Uniqueness
2-(6-Methyl-2-pyridyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the methyl group and the aldehyde group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-3-2-4-9(12-7)10-11-5-8(6-14)13-10/h2-6H,1H3,(H,11,13) |
InChI Key |
RZYCQXQYRKRNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




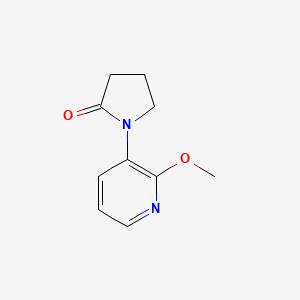



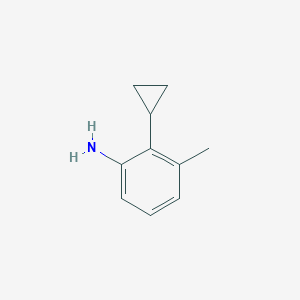
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
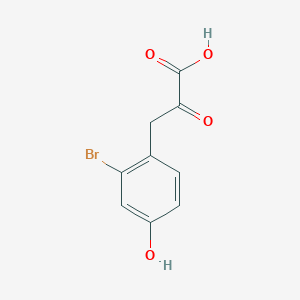
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)

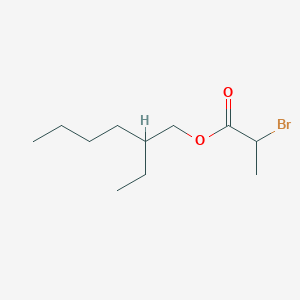
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
